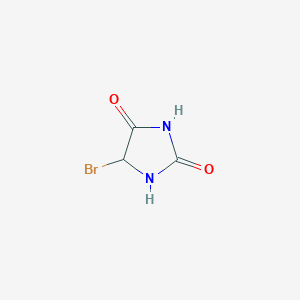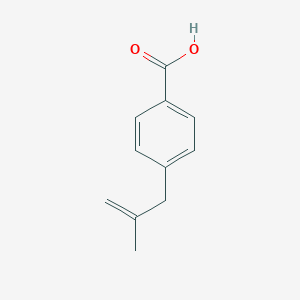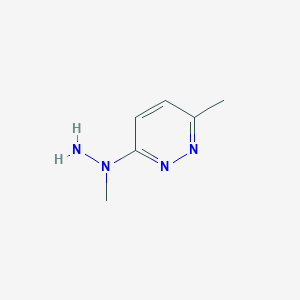
Cyclopropyl-pyridin-4-ylmethyl-amine
Descripción general
Descripción
Cyclopropyl-pyridin-4-ylmethyl-amine, also known as CPMA, is an organic compound with a molecular formula of C9H12N2. It is a versatile compound with a variety of applications in the fields of medicinal chemistry and organic synthesis. CPMA is a cyclic secondary amine that can be used as a building block for the synthesis of other compounds, and has been used in the synthesis of a variety of bioactive molecules. CPMA is also an important intermediate in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Aplicaciones Científicas De Investigación
1. Catalysis and Synthesis
Cyclopropyl-pyridin-4-ylmethyl-amine derivatives are pivotal in catalysis and synthetic chemistry. For instance, they are used in Pd-catalyzed amination reactions involving aryl, heteroaryl, and alkyl amines. These compounds are integral in optimizing reaction conditions, involving various catalysts, ligands, bases, and solvents, thus contributing significantly to the field of organic synthesis (Garlapati et al., 2012).
2. Medicinal Chemistry and Drug Design
In medicinal chemistry, this compound derivatives exhibit potential as pharmacological agents. For instance, these compounds have shown antioxidant activity and moderate acetylcholinesterase inhibitory properties, indicating their potential in the design and development of new molecules for therapeutic purposes (Leonor Y. Vargas Méndez & Vladimir V. Kouznetsov, 2015).
3. Material Science and Coordination Chemistry
This compound derivatives are also utilized in material science and coordination chemistry. For example, they are used in constructing helical silver(I) coordination polymers, highlighting their importance in the synthesis of new materials with potential applications in various industries, including electronics and nanotechnology (Zhuyan Zhang et al., 2013).
Safety and Hazards
Direcciones Futuras
While specific future directions for Cyclopropyl-pyridin-4-ylmethyl-amine are not provided in the search results, there is a general trend in synthetic chemistry towards the development of new molecules and materials to support better life welfare . This could potentially include new derivatives or applications of this compound.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLLYTWAGEYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360124 | |
| Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193153-60-5 | |
| Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)

![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
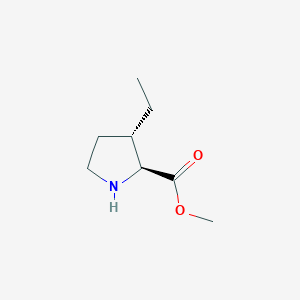
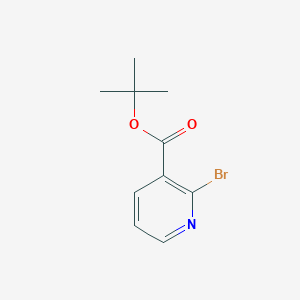
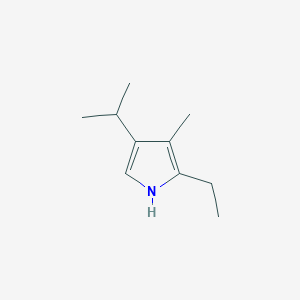
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)


![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
